Product packaging for 1,3-Dimethylimidazolium(Cat. No.:CAS No. 45470-32-4)

1,3-Dimethylimidazolium

Cat. No.: B1194174
CAS No.: 45470-32-4
M. Wt: 97.14 g/mol
InChI Key: HVVRUQBMAZRKPJ-UHFFFAOYSA-N
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Description

General Context of Imidazolium-Based Cations in Scientific Inquiry

Imidazolium-based cations are a cornerstone in the field of ionic liquids (ILs), which are salts with melting points below 100°C. bohrium.commdpi.com These compounds have garnered significant attention across various scientific disciplines due to their unique and tunable physicochemical properties. bohrium.comontosight.aichemimpex.comchemimpex.com Unlike conventional organic solvents, imidazolium-based ILs exhibit negligible vapor pressure, high thermal stability, and excellent solvation capabilities for a wide array of organic and inorganic compounds. ontosight.aichemimpex.comchemimpex.comhiyka.com

Significance of 1,3-Dimethylimidazolium in Contemporary Chemical Research

The this compound ([DMIM]⁺) cation holds a special place in the study of ionic liquids. electrochemsci.org It represents the simplest symmetrically substituted imidazolium (B1220033) cation, with methyl groups at both nitrogen atoms. electrochemsci.orgnih.gov This structural simplicity makes it a fundamental model compound for understanding the structure-property relationships in more complex imidazolium-based ILs. electrochemsci.orgnih.gov

Despite the extensive research on other 1-alkyl-3-methylimidazolium cations, the electrochemical properties of this compound-based ILs have been comparatively less explored until more recently. electrochemsci.org However, its unique structural features, such as higher symmetry and smaller size compared to other 1-alkyl-3-methylimidazolium cations, are believed to promote charge transfer and ion mobility. electrochemsci.org This has led to growing interest in [DMIM]⁺-based ILs as promising electrolytes in electrochemical devices like batteries and supercapacitors. ontosight.aihiyka.comelectrochemsci.org

Furthermore, salts containing the this compound cation are utilized as precursors for the synthesis of other functional materials, including N-heterocyclic carbenes and other ionic liquids through anion exchange. ontosight.airsc.org Its applications span catalysis, where it can act as a catalyst or a reaction medium, and material science, for example, in the synthesis of nanomaterials. ontosight.aichemimpex.comchemimpex.com Computational studies frequently employ the this compound cation to model and predict the behavior of ionic liquids, focusing on intermolecular interactions and dynamics. aip.orgacs.orgarxiv.orgnih.govarxiv.org

Scope and Research Focus of the Outline

This article provides a focused examination of the chemical compound this compound. The content is strictly structured to cover key areas of academic and research interest. The subsequent sections will delve into the synthesis and physicochemical properties of this compound salts, their diverse applications in catalysis, electrochemistry, and material science, their analytical and spectroscopic characterization, and the insights gained from computational and theoretical studies. The information presented is based on detailed research findings and is intended to be scientifically accurate and informative, adhering strictly to the specified topics without deviation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9N2+ B1194174 1,3-Dimethylimidazolium CAS No. 45470-32-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dimethylimidazol-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N2/c1-6-3-4-7(2)5-6/h3-5H,1-2H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVVRUQBMAZRKPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C[N+](=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1048095
Record name 1,3-Dimethyl-1H-imidazol-3-ium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1048095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45470-32-4
Record name 1,3-Dimethyl-1H-imidazol-3-ium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1048095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis Methodologies and Pathways

Established Synthetic Routes to 1,3-Dimethylimidazolium Compounds

The most conventional methods for synthesizing this compound salts rely on a two-step process: the formation of the cation via quaternization, followed by anion exchange if the desired anion is not introduced directly.

The primary and most straightforward method for creating the this compound cation is through the quaternization of a suitable imidazole (B134444) derivative. researchgate.net This process typically involves the alkylation of 1-methylimidazole (B24206) with a methylating agent. This type of nucleophilic substitution (SN2) reaction is a cornerstone of ionic liquid synthesis. ku.edu

The general reaction involves treating 1-methylimidazole with a methylating agent, such as a methyl halide (e.g., methyl iodide) or dimethyl sulfate (B86663). researchgate.net For instance, N-hydroxyethylimidazolium chloride can be synthesized via the quaternization of N-methylimidazole with 2-chloroethanol. rsc.org The rate of these quaternization reactions is significantly influenced by the solvent used, with polar aprotic solvents generally increasing the reaction rate by stabilizing the charged transition state. ku.edu In contrast, polar protic solvents can slow the reaction by forming hydrogen bonds with the nitrogen's lone pair electrons on the 1-methylimidazole, which hinders its nucleophilic attack on the haloalkane. ku.edu

A variety of 1-alkyl-3-methylimidazolium halides can be synthesized by reacting 1-methylimidazole with different haloalkanes. core.ac.uk For example, the reaction between 1-methylimidazole and 1-bromobutane (B133212) is highly exothermic, with a heat of reaction reported as -96 kJ mol⁻¹. ku.edu

Table 1: Examples of Quaternization Reactions for Imidazolium (B1220033) Salt Synthesis

Reactant 1Reactant 2Product CationSolventReference
1-Methylimidazole1-Bromohexane1-Hexyl-3-methylimidazoliumNeat or various organic solvents ku.edu
1-Methylimidazole2-ChloroethanolN-HydroxyethylimidazoliumNeat (reflux) rsc.org
1-EthylimidazoleButyl Bromide1-Butyl-3-ethylimidazoliumElevated temperature d-nb.info
1-MethylimidazoleMethylating AgentThis compoundNot specified researchgate.net

Once the this compound cation has been formed, often as a halide salt, the anion can be readily swapped through metathesis or anion exchange reactions to produce a salt with the desired properties. rsc.orgd-nb.info This step is crucial as the anion significantly influences the physicochemical characteristics of the resulting ionic liquid. psu.edu

Direct metathesis reactions are common, such as reacting an imidazolium chloride salt with alkali metal salts containing the desired anion (e.g., KP, KNTO, NaNT) in a solvent like acetone. rsc.org Another approach involves reacting a bromide salt with a strong acid, like sulfuric acid, to exchange the halide for a hydrogen sulfate anion. d-nb.info A more refined method utilizes anion exchange resins (AERs). mdpi.com For instance, a solution of a hydrophobic imidazolium chloride in an organic solvent mixture can be passed through an AER loaded with the desired anion (e.g., ibuprofenate), resulting in an efficient anion swap with yields of 95% or higher. mdpi.com

Novel Synthetic Approaches and Unexpected Formations

Research into more efficient and environmentally friendly synthetic routes has led to the discovery of novel pathways, including those that start from zwitterionic intermediates and those that combine multiple steps into one-pot procedures.

A significant advancement in the halide-free synthesis of imidazolium salts involves the use of the zwitterionic precursor, This compound-2-carboxylate (B1245923). rsc.orgresearchgate.net This compound can be considered a stable adduct of an N-heterocyclic carbene (NHC) and carbon dioxide. qub.ac.uk

This zwitterion is often formed unexpectedly and in good yield when 1-methylimidazole is reacted with dimethyl carbonate at elevated temperatures (120–130 °C). rsc.orgrsc.org Instead of the anticipated this compound methyl carbonate, the reaction proceeds via both N-alkylation and C-carboxylation to yield the stable zwitterion. rsc.orgrsc.org

The true synthetic utility of this compound-2-carboxylate lies in its ability to act as a versatile precursor to a wide range of other imidazolium salts. rsc.org By reacting the zwitterion with a protic acid (HA), the corresponding this compound salt ([DMIM][A]) is formed, with carbon dioxide as the only by-product. rsc.org This method provides a green, waste-free, and atom-economical pathway to ionic liquids that were previously difficult or expensive to synthesize. rsc.org This zwitterion is also a key component in developing catalysts for various chemical transformations, such as the glycolysis of PET. qub.ac.ukscispace.com

The this compound scaffold is also involved in one-pot multicomponent reactions (MCRs), often acting as a catalyst. researchgate.net In some cases, specific this compound salts are synthesized for this purpose. For example, this compound dimethyl phosphate (B84403) was synthesized and used as a recyclable catalyst for the one-pot synthesis of 4H-pyran derivatives. researchgate.net

Similarly, a mixture of this compound fluoride (B91410) ([DMIM]F) and 1-butylimidazolium tetrafluoroborate (B81430) ([Hbim]BF₄) was used to efficiently catalyze the one-pot reaction of epoxides with ketene (B1206846) silyl (B83357) acetals to produce γ-lactones under metal-free conditions. nih.govmdpi.com The simplicity, short reaction times, and high yields make these procedures highly advantageous. tandfonline.comtandfonline.com

Table 2: Application of this compound Salts in One-Pot Reactions

This compound SaltReaction TypeProduct ClassKey FeaturesReference
This compound dimethyl phosphateOne-pot, three-component reaction4H-pyran derivativesRecyclable catalyst, aqueous ethanol (B145695) solvent researchgate.net
This compound fluoride ([DMIM]F)One-pot, two-component reactionγ-LactonesMetal-free, high regioselectivity, reusable ionic liquid mixture nih.govmdpi.com
1-Carboxymethyl-2,3-dimethylimidazolium iodideOne-pot, three-component reactionPyrido[2,3-d]pyrimidinesRecyclable catalyst, simple work-up, high yields tandfonline.comtandfonline.com

Mechanistic Investigations of Synthesis Reactions

Understanding the mechanisms of these synthetic reactions is critical for optimizing conditions and expanding their scope. For the classic quaternization reaction, the mechanism is a bimolecular nucleophilic substitution (SN2), where the nitrogen of the imidazole derivative attacks the alkylating agent. ku.edu

The formation of the this compound-2-carboxylate zwitterion from 1-methylimidazole and dimethyl carbonate is more complex. A proposed mechanism involves an initial N-alkylation of the imidazole via a BAL2 pathway. rsc.org This is followed by a reaction of the resulting methyl carbonate anion with the newly formed imidazolium cation, leading to carboxylation at the C2 position. rsc.org

The subsequent conversion of this zwitterion to other salts has also been studied mechanistically. The process is a reversible decarboxylation that forms the corresponding N-heterocyclic carbene (1,3-dimethylimidazolylidene), which is then rapidly trapped by a proton from a protic acid. acs.org Density functional theory (DFT) calculations have shown that the stability of the zwitterion and the energy barrier to decarboxylation are highly dependent on the solvent's polarity. acs.org In mixtures of water and acetonitrile, the zwitterion undergoes rapid decomposition, highlighting the dual role of water as both a proton source and a polar medium that affects the C–CO₂ bond strength. acs.org

Mechanistic proposals have also been developed for reactions catalyzed by this compound salts. For the synthesis of cyclic carbonates from epoxides and CO₂, DFT simulations suggest that the acidic proton on the imidazolium ring activates the epoxide via hydrogen bonding. mdpi.com This facilitates a nucleophilic attack by the iodide anion, leading to the opening of the epoxide ring and subsequent formation of the carbonate. mdpi.com

Advanced Characterization Techniques and Spectroscopic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, dynamics, and environment of the 1,3-dimethylimidazolium cation. Different NMR active nuclei within the cation and its associated anions offer a comprehensive understanding of the ionic liquid system.

¹H, ¹³C, ¹⁵N, and ³¹P NMR for Cation and Anion Characterization

Proton (¹H) and Carbon-13 (¹³C) NMR are routinely used to confirm the structure and purity of this compound-based compounds. mdpi.com The chemical shifts of the protons and carbons in the imidazolium (B1220033) ring are particularly sensitive to their electronic environment and interactions with anions. For instance, in this compound iodide, the ¹H-NMR spectrum in CDCl₃ reveals specific signals corresponding to the different protons within the cation. mdpi.com Similarly, the ¹³C NMR spectrum provides characteristic chemical shifts for the carbon atoms of the imidazolium ring and the methyl groups. researchgate.net

Nitrogen-15 (¹⁵N) NMR spectroscopy offers direct insight into the electronic structure of the nitrogen atoms within the imidazolium ring. Studies on various 1,3-disubstituted imidazolium salts have shown that the chemical shifts of the two nitrogen atoms fall within a similar range, and these shifts are more significantly influenced by the nature of the alkyl substituents than by the associated anion. researchgate.net This technique is crucial for understanding changes in charge distribution within the cation. nih.gov For example, in the reaction of this compound dimethylphosphate with elemental sulfur, ¹⁵N NMR, along with other NMR techniques, demonstrated that the interaction occurs at the oxygen atom of the dimethylphosphate anion. researchgate.net

Phosphorus-31 (³¹P) NMR is employed when the this compound cation is paired with a phosphorus-containing anion, such as dimethylphosphate or hexafluorophosphate (B91526). This technique is highly sensitive to the chemical environment of the phosphorus nucleus and is instrumental in studying ion-ion and ion-solvent interactions. researchgate.net For instance, in the reaction between 2-[(hydroxyimino)methyl]-1,3-dimethylimidazolium iodide and diethyl 4-nitrophenyl phosphate (B84403), ³¹P NMR was used to identify the formation of diethyl hydrogen phosphate as one of the products. researchgate.net The chemical shift of the ³¹P nucleus can provide valuable information on the nature of the phosphate species present in the system. rsc.org

Table 1: Representative NMR Data for this compound Salts

NucleusCompoundSolventChemical Shift (δ) in ppmReference
¹HThis compound iodideCDCl₃Not specified mdpi.com
¹³CTri(this compound) HexanitratoneodymateNot specifiedNot specified researchgate.net
¹⁵N1,3-disubstituted imidazolium saltsNeat196.0-213.9 researchgate.net
³¹PDiethyl hydrogen phosphate (product)Not specifiedNot specified researchgate.net

Note: Specific chemical shift values can vary depending on the solvent, counter-ion, and experimental conditions.

MAS NMR for Solid-State Systems

Magic Angle Spinning (MAS) NMR is a specialized solid-state NMR technique used to study materials in the solid phase, including crystalline and amorphous ionic liquid systems. By spinning the sample at a specific angle (the "magic angle"), this technique averages out anisotropic interactions that would otherwise lead to broad, uninformative spectra in solid samples.

¹H MAS NMR has been utilized to investigate the interactions of this compound-based ionic liquids with solid surfaces, such as silica. acs.org These studies can reveal information about hydrogen bonding between the ionic liquid and surface silanol (B1196071) groups. acs.org For instance, the presence of broad signals in the ¹H MAS NMR spectrum can be attributed to these hydrogen-bonded species. acs.orgresearchgate.net Furthermore, ¹⁹F MAS NMR is particularly useful for studying systems containing fluoride (B91410) anions, where the chemical shift of the fluorine provides insights into its local environment and interaction with the zeolite framework in which it is occluded. rsc.org

Mass Spectrometry for Ionic Speciation and Reaction Product Analysis

Mass spectrometry is an essential analytical tool for determining the mass-to-charge ratio of ions, making it ideal for the study of ionic liquids. It provides valuable information on the constituent ions, ion clusters, and reaction products.

MALDI and ESI-MS for Ion Cluster and Product Identification

Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) are "soft" ionization techniques that allow for the analysis of non-volatile and thermally labile compounds like ionic liquids with minimal fragmentation. nih.gov

ESI-MS is widely used to identify the cationic and anionic species present in this compound-based systems. For example, in the analysis of chiral iron-based ionic liquids, ESI-MS was used to confirm the presence of the this compound-derived cation and the tetrachloroferrate(III) anion. us.es ESI-MS can also detect the formation of ion clusters or associates. In a study of this compound dimethylphosphate, a positively charged ionic associate, [(1,3-Me₂Im)₂Me₂PO₄]⁺, was identified. researchgate.net Furthermore, ESI-MS/MS, a tandem mass spectrometry technique, can be employed to investigate the fragmentation patterns of the ions, providing further structural information. researchgate.net

MALDI-MS, often using an ionic liquid as the matrix itself, is another powerful technique. It has been used to analyze a variety of analytes, where the ionic liquid matrix assists in the desorption and ionization process. nih.govproquest.comacs.org The choice of the ionic liquid matrix can influence the sensitivity of the analysis. proquest.com

Table 2: Selected Mass Spectrometry Data for this compound Systems

TechniqueCompound/SystemIon Observedm/zReference
ESI-MS[S-methylBMMIm][FeCl₄][M-FeCl₄]⁺167.15 us.es
ESI-MS[S-methylBMMIm][FeCl₄][FeCl₄]⁻197.81 us.es
ESI-MSThis compound dimethylphosphate[(1,3-Me₂Im)₂Me₂PO₄]⁺319.1533 researchgate.net
ESI-MSThis compound-4-carboxylate[M+H]⁺141 google.com

Vibrational Spectroscopy for Intermolecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy, probes the vibrational modes of molecules. These techniques are particularly sensitive to intermolecular forces, such as hydrogen bonding, which play a crucial role in the properties of ionic liquids.

Infrared (IR) and FTIR Spectroscopy in Hydrogen Bonding Analysis

The C-H stretching vibrations of the imidazolium ring are of particular interest in IR and FTIR studies. The C²-H proton is the most acidic and is a key participant in hydrogen bonding with the anion. aip.org The positions of these C-H stretching bands can provide direct evidence of hydrogen bonding interactions.

Studies on this compound methyl sulfate (B86663) have shown that the imidazolium C-H bands exhibit non-monotonic pressure-induced frequency shifts, which is attributed to enhanced C-H···O hydrogen bonding. acs.orgacs.org This indicates that the imidazolium C-H groups are more favorable sites for hydrogen bonding than the methyl C-H groups in the pure ionic liquid. acs.org The strength of these hydrogen bonds can be influenced by factors such as pressure and the presence of other molecules. mdpi.comresearchgate.net For example, the addition of water can lead to changes in the hydrogen bonding network, affecting the C-H stretching frequencies. nih.gov Isotope labeling, such as substituting the C²-H with deuterium (B1214612) (C²-D), provides a sensitive probe to study these interactions, as the C-D stretching frequency is well-separated from other vibrational modes. acs.org

Table 3: Infrared Spectroscopy Data for this compound Methyl Sulfate

Vibrational ModeWavenumber (cm⁻¹) at Ambient PressureObservation with Increasing PressureReference
Alkyl C–H2957Shifts to higher wavenumbers (e.g., 2963 cm⁻¹ at 0.4 GPa) mdpi.com
Imidazolium C²–H3118Non-monotonic shifts, indicating enhanced hydrogen bonding acs.orgmdpi.com
Imidazolium C⁴,⁵–H3162Non-monotonic shifts, indicating enhanced hydrogen bonding acs.orgmdpi.com

Electronic Spectroscopy for Excited State Dynamics

The electronic structure and excited-state dynamics of imidazolium-based ionic liquids, including the this compound cation, are frequently investigated using UV-Vis absorption and fluorescence spectroscopy. nih.govias.ac.in These techniques provide valuable insights into the transitions between the ground state and valence excited states, which are influenced by the molecular environment and intermolecular interactions. github.io

Studies on various imidazolium-based ionic liquids reveal common features in their electronic spectra. The absorption spectra typically show non-negligible absorption in the UV region, often with a long tail that extends into the visible range. ias.ac.in For instance, research on 1-ethyl-3-methylimidazolium (B1214524) bis(trifluoromethylsulfonyl)imide using density functional theory (DFT) and UV-vis spectroscopy has been employed to analyze its electronic and structural properties. nih.gov These studies calculate the excitation energies of low-lying singlet excited states and compare them with experimental UV-vis absorption spectra to provide a molecular-level interpretation. nih.gov

Fluorescence spectroscopy is particularly useful for probing the local environment and heterogeneity within ionic liquids. Imidazolium-based ionic liquids often exhibit fluorescence that is dependent on the excitation wavelength. ias.ac.in For example, 1-octyl-3-methylimidazolium tetrafluoroborate (B81430) ([Omim][BF₄]) shows fluorescence behavior similar to that of short-chain imidazolium-based ionic liquids. acs.org In such cases, the emission maximum does not shift with variations in the excitation wavelength up to a certain point (e.g., 390 nm), after which a red shift is observed, indicating the heterogeneous nature of the liquid environment. acs.org This phenomenon, known as the red-edge effect, is often attributed to the presence of different aggregated structures or conformers of the ionic liquid in the ground state. ias.ac.in

The photophysical properties are also influenced by the anion and the presence of solvents. ias.ac.in The fluorescence behavior of imidazolium ionic liquids has been studied in various conventional solvents to understand the effect of the medium on their absorption and emission characteristics. ias.ac.in

Compound/SystemTechniqueKey Findings
1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imideDFT and UV-vis spectroscopyCalculation of excitation energies for low-lying singlet excited states; analysis of molecular interactions. nih.gov
1-butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imideUV-Vis and Fluorescence SpectroscopyExhibits non-negligible UV absorption with a tail into the visible range; shows excitation wavelength-dependent two-component fluorescence. ias.ac.in
1-octyl-3-methylimidazolium tetrafluoroborateFluorescence SpectroscopyEmission maximum shifts to red at excitation wavelengths above 390 nm, indicating liquid heterogeneity. acs.org

X-ray and Neutron Diffraction for Structural Determination

X-ray and neutron diffraction are powerful techniques for determining the three-dimensional arrangement of ions in both the solid and liquid states of this compound salts. acs.orgmanchester.ac.uk These methods provide fundamental information about packing, intermolecular interactions, and local ordering.

Single-crystal X-ray diffraction has been instrumental in resolving the solid-state structures of several this compound ([dmim]⁺) salts. acs.orgmanchester.ac.uk These analyses reveal how the cations and anions pack in the crystal lattice, dictated by factors such as hydrogen bonding, ion size, and electrostatic interactions. acs.orgmanchester.ac.uk

In the crystal structure of this compound chloride ([dmim]Cl), extensive hydrogen-bonding networks are a dominant feature. scispace.com The chloride anion forms hydrogen bonds with the hydrogen atoms of the imidazolium ring. researchgate.netaip.orgaip.org Similarly, the crystal structure of this compound bis(trifluoromethanesulfonyl)imide ([dmim][TFSI]) has been characterized, showing an unusual cis-geometry for the [TFSI]⁻ anion, which is constrained by bifurcated cation-anion C–H⋯O hydrogen bonds. rsc.org This arrangement leads to the formation of distinct fluorous layers within the solid-state structure. rsc.org

Neutron diffraction complements X-ray diffraction, particularly in locating hydrogen atoms, which is crucial for understanding hydrogen bonding in detail. acs.orgmanchester.ac.uk The combination of both techniques provides a comprehensive picture of the solid-state arrangement. acs.orgmanchester.ac.uk

CompoundDiffraction MethodKey Structural Features
This compound chloride ([dmim]Cl)Single Crystal X-ray & Neutron DiffractionExtensive hydrogen bonding between the chloride anion and imidazolium ring hydrogens dominates the structure. acs.orgmanchester.ac.ukscispace.comresearchgate.netaip.org
This compound hexafluorophosphate ([dmim]PF₆)Single Crystal X-ray & Neutron DiffractionPacking is influenced by the larger size of the PF₆⁻ anion and different hydrogen bonding characteristics compared to Cl⁻. acs.orgmanchester.ac.uk
This compound bis(trifluoromethanesulfonyl)imide ([dmim][TFSI])Single Crystal X-ray DiffractionAnion adopts an unusual cis-conformation due to bifurcated C–H⋯O hydrogen bonds, leading to layered structures. rsc.org

Neutron diffraction has been a primary tool for investigating the structure of molten this compound salts. scispace.comaip.orgacs.org By analyzing the diffraction data, often with the aid of computational modeling like Empirical Potential Structure Refinement (EPSR) or ab initio molecular dynamics, a detailed model of the liquid structure can be derived. aip.orgacs.org

These studies have revealed that significant local ordering and charge ordering persist in the liquid state, bearing a strong resemblance to the arrangement found in the solid crystal structure. acs.orgaip.org For molten [dmim]Cl, hydrogen-bonding interactions between the chloride anion and the ring hydrogens remain a dominant feature of the liquid structure. researchgate.netaip.org

The local liquid structure is quantitatively described using partial radial distribution functions (RDFs), g(r), which give the probability of finding one atom at a certain distance from another. scispace.comacs.org Molecular dynamics simulations have also been used to calculate RDFs for [dmim]⁺ salts with various anions like Cl⁻, Br⁻, I⁻, and NO₃⁻. bohrium.comacs.orgnih.gov These computational studies show significant long-range structural correlation in the bulk liquids. acs.orgnih.gov The cation-anion RDFs simulated for [dmim]Cl are in qualitative agreement with models derived from neutron diffraction data. scispace.comacs.org

Key findings from RDF analysis of molten [dmim]Cl include:

Cation-Anion Interactions : A strong peak in the Cl-H RDF at short distances confirms the presence of C-H···Cl hydrogen bonds, particularly involving the acidic ring protons. scispace.comacs.org

Cation-Cation Interactions : The arrangement of cations shows a degree of ordering, though theoretical models sometimes show less satisfactory agreement with experimental data for these interactions compared to cation-anion distributions. scispace.comacs.org

Anion Size Effect : The size of the anion plays a crucial role in the dynamics and structure of the ionic liquid. acs.orgnih.gov

SystemMethodKey Findings from RDFs
Molten this compound chloride ([dmim]Cl)Neutron Diffraction with EPSRLiquid structure closely resembles the solid state; dominated by C-H···Cl hydrogen bonding. researchgate.netaip.org Significant charge ordering is present. aip.org
Liquid this compound chloride ([dmim]Cl)Ab initio Molecular DynamicsCation-anion distribution agrees qualitatively with neutron diffraction data; significant hydrogen bonding is revealed. scispace.comacs.org
Liquid this compound halides ([dmim]X, X=Cl, Br, I)Molecular DynamicsRadial distribution functions show significant long-range structural correlation. acs.orgnih.gov Anion size influences ion dynamics. acs.orgnih.gov
Liquid this compound nitrate (B79036) ([dmim]NO₃) with waterMolecular DynamicsRDFs show changes in intermolecular structures with increasing water content. bohrium.com

Computational and Theoretical Frameworks

Quantum Chemical Calculations for Molecular-Level Insights

Quantum chemical calculations are indispensable for probing the electronic structure and reactivity of the 1,3-dimethylimidazolium cation. These methods offer a detailed picture of bonding, charge distribution, and reaction pathways.

Density Functional Theory (DFT) in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has proven to be a powerful tool for unraveling the mechanisms of reactions involving the this compound cation. For instance, DFT calculations have been employed to investigate the synthesis of 1,3-dimethyl-2-imidazolidinone, a related compound, elucidating the role of water as a catalyst in the nucleophilic cyclization reaction. researchgate.net These studies reveal that water facilitates proton transfer, thereby lowering the activation barriers for the reaction steps. researchgate.net

DFT is also used to explore the relationship between the molecular structure of this compound-based ionic liquids and their electrochemical properties. electrochemsci.org The optimized structures of ion pairs obtained from DFT calculations show that the high structural symmetry and small size of the this compound cation can promote charge transfer and ion mobility. electrochemsci.org Furthermore, comparing the stability of different imidazolium (B1220033) cations, DFT studies have shown that the LUMO (Lowest Unoccupied Molecular Orbital) energy, influenced by effects like hyperconjugation, can be a useful predictor of their stability in alkaline environments. researchgate.net

Ab Initio and Møller-Plesset Perturbation Theory (MP2) for Electronic Structure

For a more accurate description of the electronic structure, researchers often turn to ab initio methods such as Møller-Plesset perturbation theory (MP2). wikipedia.org These methods, while computationally more demanding than DFT, provide a higher level of theory for calculating electron correlation effects. wikipedia.orgresearchgate.netaip.org

Studies on the this compound chloride ([MMIM]Cl) ion pair have utilized both DFT and MP2 methods to investigate its geometric and electronic properties. researchgate.netaip.org By comparing the results, researchers can assess the validity of the DFT approach for larger systems. researchgate.netaip.org For small systems like a single ion pair, MP2 calculations are feasible and provide benchmark data for energies, harmonic frequencies, and electrostatic properties. aip.org For instance, quantum mechanical calculations at the MP2/6-311G(d,p) level of theory have been used to optimize the geometries of this compound interacting with other molecules, such as water and nitrate (B79036) anions, in the gas phase. arxiv.orgaip.org

Analysis of Binding Energies and Charge Transfer

Understanding the non-covalent interactions that govern the behavior of this compound-based systems is crucial. Quantum chemical calculations are essential for quantifying binding energies and analyzing charge transfer phenomena.

For the this compound nitrate ion pair, extensive electronic structure calculations have been performed to determine dimer optimized geometries and estimate binding energies in the gas phase. arxiv.org These calculations have shown that dispersion-corrected DFT functionals can yield more favorable binding energies compared to MP2. arxiv.org The interaction of the this compound cation with anions and solvent molecules, like water, has been studied by calculating intermolecular potentials as a function of separation distances. aip.org For example, the nitrate anion has been found to bind to the imidazolium ring in a planar configuration. aip.org

Theoretical calculations also shed light on how the structure of the this compound cation influences charge transfer in ionic liquids. electrochemsci.org Its high symmetry and small volume are thought to enhance the binding forces and electrochemical stability of the corresponding ionic liquids. electrochemsci.org

Molecular Dynamics (MD) Simulations for Dynamic and Condensed Phase Behavior

While quantum chemical calculations excel at describing isolated molecules or small clusters, molecular dynamics (MD) simulations are necessary to understand the behavior of this compound in the condensed phase, such as in ionic liquids or solutions. rsc.org

Investigation of Intermolecular Interactions and Solvation Phenomena

MD simulations provide a dynamic picture of how this compound cations interact with surrounding anions and solvent molecules. nih.govelsevierpure.com In studies of this compound nitrate in water, MD simulations have been used to investigate thermodynamic properties like liquid densities and excess molar volumes as a function of water concentration. arxiv.orgnih.gov

These simulations have revealed that the densities of these mixtures decrease as the concentration of water increases. arxiv.orgnih.gov A negative excess volume at low water concentrations suggests strong intermolecular interactions between water and the ionic liquid components. arxiv.orgnih.gov Furthermore, liquid structure analysis from MD simulations indicates that anions tend to interact with cations at shorter intermolecular distances as the water concentration rises. arxiv.orgnih.gov The study of radial distribution functions from these simulations shows how the probability of finding an anion around a cation changes with the addition of a solvent. arxiv.org

Force Field Development and Validation for Simulation Accuracy

The accuracy of MD simulations is heavily dependent on the quality of the underlying force field, which is a set of parameters describing the potential energy of the system. nih.govacs.org Developing and validating accurate force fields for this compound-based ionic liquids is an active area of research.

One approach involves refining existing force fields, such as the AMBER force field, by adjusting bond and angle parameters to match experimental and ab initio vibrational frequency data. acs.org The van der Waals parameters may also be adjusted by comparing the minimum interaction energies and geometries of ion pairs from both ab initio calculations and the force field. acs.org However, studies have shown that classical force fields can sometimes be insufficient in describing electrostatic properties, necessitating revisions and improvements to capture these effects accurately. researchgate.netaip.orgnih.gov

For instance, a revised multipolar polarizable force field (PFF) has been used in MD simulations of this compound nitrate and water mixtures. arxiv.orgnih.gov The development of such advanced force fields, which can account for electronic polarization effects, is crucial for realistically simulating the properties of these molten salts. acs.org The validation of these force fields is often done by comparing simulated properties, like densities, with experimental data. acs.orgscispace.com

Interactive Data Table: Comparison of Computational Methods for this compound Studies

Computational MethodPrimary Application for this compoundKey Insights
Density Functional Theory (DFT) Elucidation of reaction mechanisms, analysis of electronic properties.Provides understanding of catalytic effects, predicts stability, and relates structure to electrochemical behavior. researchgate.netelectrochemsci.org
Møller-Plesset Perturbation Theory (MP2) High-accuracy electronic structure calculations for small systems.Offers benchmark data for geometries, energies, and frequencies; validates DFT results. researchgate.netaip.orgarxiv.orgaip.org
Molecular Dynamics (MD) Simulations Investigation of condensed-phase behavior, solvation, and transport properties.Reveals details of intermolecular interactions, effect of solvents on structure, and dynamic properties. arxiv.orgrsc.orgnih.gov

Studies of Diffusion and Transport Properties

Molecular dynamics (MD) simulations are a primary tool for investigating the diffusion and transport properties of this compound-based ionic liquids. These simulations model the movement of individual ions over time, allowing for the calculation of key transport coefficients.

Studies have shown that the diffusion of the this compound cation is intrinsically linked to the identity of its counter-anion and the presence of other species like water. For instance, in simulations of [DMIM]⁺ with halide anions (Cl⁻, Br⁻, and I⁻), it was observed that larger anions lead to faster motion of both the cation and the anion. acs.orgnih.gov This is attributed to the weaker electrostatic interactions between the larger, more diffuse anions and the [DMIM]⁺ cation.

The introduction of water into this compound nitrate ([DMIM][NO₃]) systems has a significant impact on transport properties. Molecular dynamics simulations revealed that the diffusion rates of all components in the mixture increase as the concentration of water rises. nih.gov A notable change in the rate of diffusion occurs at a water weight fraction of approximately 0.3. nih.gov However, the self-diffusion coefficient of water remains dominant across all concentrations. nih.gov The ratio of the self-diffusion coefficients of water to the anion and the anion to the cation has been found to decrease linearly as the amount of water increases. nih.gov

Equilibrium molecular dynamics simulations, often employing the Green-Kubo relations, are used to calculate transport coefficients such as self-diffusion coefficients, shear viscosity, and electrical conductivity. acs.org While these models provide valuable qualitative trends, they can sometimes show discrepancies when compared to experimental data. For example, some models have been found to underestimate conductivity and self-diffusion while overestimating viscosity. acs.org These differences are often attributed to the rigidity and lack of polarizability in the computational models. acs.org Despite these limitations, the temperature dependence of transport properties is generally well-reproduced, showing good agreement with experimental activation energies. acs.org

Table 1: Diffusion Coefficients in this compound-Based Systems

System Component Diffusion Coefficient (D) Observation
[DMIM]Cl, [DMIM]Br, [DMIM]I [DMIM]⁺, Anion Increases with anion size Larger anions lead to faster ion motion. acs.orgnih.gov

Multiscale Modeling Approaches

To bridge the gap between molecular-level interactions and macroscopic properties, multiscale modeling approaches are employed. These methods integrate different levels of theory to capture phenomena occurring across various length and time scales. acs.org

At the fundamental level, quantum mechanics (QM) calculations are used to study the electronic structure and interaction energies of small clusters of ions, such as [DMIM]⁺-anion pairs or their interactions with solvent molecules like water. arxiv.org These high-level calculations provide accurate descriptions of intermolecular forces, which are crucial for developing reliable force fields for larger-scale simulations. nih.govarxiv.org For example, electronic structure calculations have been used to determine the optimized geometries and binding energies of [DMIM]⁺ and nitrate [NO₃]⁻ pairs with water in the gas phase. arxiv.org

The parameters derived from QM calculations are then used to develop polarizable force fields for classical molecular dynamics (MD) simulations. nih.govarxiv.org These force fields enable the simulation of larger systems containing thousands of ions and solvent molecules over longer timescales, allowing for the study of bulk properties like liquid density, excess molar volume, and radial distribution functions. arxiv.orgscispace.com

Moving up in scale, coarse-graining (CG) and dissipative particle dynamics (DPD) can be used to simulate even larger systems by grouping atoms into single beads. This allows for the investigation of mesoscale phenomena such as the formation of aggregates and the study of dynamic processes over microseconds or longer. acs.org Finally, at the macroscopic level, computational fluid dynamics (CFD) can be used to model reactor design and process optimization for applications involving these ionic liquids. acs.org

A key finding from multiscale studies on systems like this compound nitrate with water is the interplay between different interactions. scispace.com Any association between the ionic liquid and water must compete with the strong ion-ion interactions and the hydrogen bonding network of water itself. scispace.com This competition governs the thermodynamic properties of the mixture, such as the negative excess molar volume observed at low water concentrations, which indicates strong intermolecular interactions between water and the ionic liquid components. nih.govarxiv.org

Computational Screening Methodologies (e.g., COSMO-RS, COSMOthermX)

Computational screening methodologies like the Conductor-like Screening Model for Realistic Solvation (COSMO-RS) offer an efficient alternative to extensive simulations for predicting the thermodynamic properties of liquid mixtures. nih.gov COSMO-RS combines quantum chemical calculations with statistical thermodynamics to predict properties like activity coefficients, vapor pressures, and solubilities. nih.govzenodo.org

The process begins with a quantum chemical calculation (typically using density functional theory, DFT) for each individual molecule in a virtual conductor, which creates a screening charge distribution on the molecule's surface. zenodo.org This surface information is then used in a statistical thermodynamics framework to calculate the chemical potential of the molecules in a liquid phase. zenodo.org

COSMO-RS is particularly useful for screening large numbers of potential ionic liquids for specific applications by predicting their thermodynamic behavior without the need for synthesis and experimental measurement. For ionic liquids, the cation (e.g., this compound) and the anion are treated as separate components to ensure electroneutrality in the mixture during the calculation. scm.com

This methodology has been applied to study various properties, including the solubility of gases like CO₂ in ionic liquids. nih.gov By calculating properties such as Henry's law constants and the free energy of solvation, COSMO-RS can provide insights into the physical absorption capabilities of different ionic liquids. nih.gov For instance, it can be used to compare the performance of a this compound-based ionic liquid with other solvents for carbon capture applications. nih.gov

While COSMO-RS is a powerful predictive tool, its accuracy depends on the quality of the underlying quantum chemical calculations and the parameterization of the model. nih.gov Nevertheless, it has become a standard method for the a priori prediction of thermophysical data for liquid systems, including those containing the this compound cation. nih.gov

Table 2: Chemical Compounds Mentioned

Compound Name Abbreviation
This compound [DMIM]⁺
This compound nitrate [DMIM][NO₃]
Chloride Cl⁻
Bromide Br⁻
Iodide I⁻
Nitrate NO₃⁻
Water H₂O

Intermolecular Interactions and Solution Behavior

Hydrogen Bonding Networks and Dynamics

Hydrogen bonds are a critical factor in determining the structure and properties of ionic liquids based on 1,3-Dimethylimidazolium. worldscientific.com These connections form extensive networks that influence the substance's macroscopic and microscopic characteristics.

A significant feature of the this compound cation is its ability to form hydrogen bonds through its C-H groups, particularly with the anion. The hydrogen atom at the C2 position on the imidazolium (B1220033) ring is weakly acidic and can engage in notable interactions. acs.orgnih.gov

Research using density functional theory (DFT) on compounds like this compound methylsulfate and this compound dimethylphosphate has shown that the primary intermolecular force is the C-H···O hydrogen bond. researchgate.net Similarly, in crystalline structures of other this compound salts, bifurcated cation-anion C-H···O hydrogen bonds have been observed, which constrain the anion's geometry. acs.org In the case of this compound nitrate (B79036), quantum mechanical calculations revealed that the nitrate anion binds to the imidazolium ring, with its oxygen atoms forming hydrogen bonds with the methyl hydrogens of the cation. aip.org

These interactions are not limited to the anion. During the solvation of glucose, the C2-hydrogen of the [DMIM]⁺ cation interacts with the oxygen atoms of the sugar's hydroxyl groups, indicating a C-H···O bond with the solute. acs.orgnih.gov

The interaction between the this compound cation and its corresponding anion is predominantly electrostatic. researchgate.netacs.org Molecular dynamics simulations of this compound nitrate in water have shown that the dynamics of this interaction are sensitive to the presence of other molecules. aip.orgnih.gov As the concentration of water increases, there is a tendency for anions and cations to interact at shorter intermolecular distances. aip.orgnih.govarxiv.org

The strength of these interactions is significant. The minimum interaction energy between the [DMIM]⁺ cation and the nitrate anion was found to be 92.25 kcal/mol at an equilibrium distance of 3.35 Å. aip.org The addition of other salts with a common anion does not significantly disrupt the local structure of the [DMIM]⁺ cation, suggesting that the surrounding anion cloud remains stable. researchgate.net The nature of the anion itself plays a crucial role, with solvatochromic studies indicating that the hydrogen bond donating ability in imidazolium-based ionic liquids is strongly dependent on the anion type. aip.org

Solvation Mechanisms of Guest Molecules

The unique interactive properties of this compound-based ionic liquids make them effective solvents for a range of molecules, particularly those rich in hydrogen bond donors and acceptors.

Simulations of β-glucose in this compound chloride ([DMIM]Cl) provide detailed insight into carbohydrate solvation. acs.orgnih.gov The process is dominated by the anion, where the primary solvation shell around the glucose molecule is composed mainly of chloride ions that form hydrogen bonds with the hydroxyl groups of the sugar. acs.orgnih.govresearchgate.net

Key Findings in Glucose Solvation by this compound Chloride
FindingDescriptionSource
Primary SolvatorThe chloride anion (Cl⁻) is the dominant species in the primary solvation shell around the glucose molecule. acs.orgnih.gov
Key InteractionHydrogen bonding between the chloride anions and the hydroxyl (OH) groups of the glucose molecule. acs.orgnih.govresearchgate.net
Anion Coordination NumberAn average of four chloride anions coordinate around each glucose molecule. acs.orgnih.govresearchgate.net
Cation RoleThe [DMIM]⁺ cation has a minor presence in the solvation shell, interacting via its C2-hydrogen with the oxygen atoms of the glucose hydroxyls. acs.orgnih.govresearchgate.net
Effect on IL StructureThe overall liquid structure and anion-cation interactions of the ionic liquid are not significantly altered, even at high glucose concentrations (16.7 wt %). acs.orgnih.gov

The interaction of this compound-based ionic liquids with water is crucial for many of its applications. Molecular dynamics studies on [DMIM]NO₃ have shown that the addition of water strongly influences the liquid's properties. aip.orgnih.gov The density of the mixture decreases as water concentration increases, and a negative excess volume is observed, which demonstrates strong intermolecular interactions between water and the ionic liquid components. aip.orgnih.govarxiv.org

Interaction Energies in the [DMIM]NO₃ System
Interaction PairMinimum Interaction Energy (kcal/mol)NoteSource
[DMIM]⁺ — [NO₃]⁻-92.25Calculated at an equilibrium C···N distance of 3.35 Å. aip.org
[DMIM]⁺ — H₂OSignificantly lower than the cation-anion pair.The multipolar polarizable force field underestimated binding energies by ~1.0 kcal/mol compared to MP2 calculations. aip.org

Influence of Anion and Cation Structure on Interactions

The thermodynamic and transport properties of imidazolium-based ionic liquids can be finely tuned by modifying the structure of the cation and, most significantly, the choice of the anion. aip.org

The structure of the cation has a direct impact on properties. For a series of 1-alkyl-3-methylimidazolium dicyanamide salts, it was found that the this compound variant exhibits the highest ionic conductivity among those free from halogenated anions. acs.org As the alkyl chain length on the cation increases, there is a marked decrease in fluidity and ionic conductivity, which is attributed to an increase in the degree of ion association caused by van der Waals interactions between the longer alkyl chains. acs.org

Polymerization Initiation Mechanisms

The role of this compound in the initiation of polymerization is primarily observed in its capacity to act as a precursor to a potent organocatalyst for Ring-Opening Polymerization (ROP). Rather than acting as a direct initiator in cationic or radical polymerization, its salts, particularly those with basic anions, can generate an N-heterocyclic carbene (NHC), which is the true initiating species.

N-Heterocyclic Carbene (NHC) Mediated Ring-Opening Polymerization

The most significant mechanism by which this compound participates in polymerization initiation is through its conversion to 1,3-dimethylimidazol-2-ylidene, an N-heterocyclic carbene. This transformation typically occurs in the presence of a basic counter-anion or an external base, which abstracts the acidic proton from the C2 position of the imidazolium ring.

Mechanism Steps:

Deprotonation and NHC Formation: The process begins with the deprotonation of the this compound cation at the C2 carbon. This is the most acidic proton on the ring. Salts like this compound acetate or This compound-2-carboxylate (B1245923) can facilitate this step, with the basic anion acting as the proton acceptor to form the highly nucleophilic NHC, 1,3-dimethylimidazol-2-ylidene acs.org.

Nucleophilic Attack on Monomer: The generated NHC, being a strong nucleophile, attacks the electrophilic carbonyl carbon of a cyclic monomer, such as a lactone (e.g., ε-caprolactone) or a cyclic carbonate. This attack leads to the opening of the monomer ring and the formation of a zwitterionic intermediate.

Propagation: The alkoxide end of the zwitterionic intermediate then acts as the nucleophile, attacking another monomer molecule. This process repeats, leading to the propagation of the polymer chain. The imidazolium moiety remains at the initiating end of the chain.

This organocatalytic approach is particularly effective for the ROP of cyclic esters and carbonates mdpi.commdpi.com. The efficiency of imidazolium-based ionic liquids as catalysts in these reactions has been noted for their ability to produce polymers with controlled molecular weights and narrow distributions mdpi.com.

Radical Polymerization Initiation (via Derivatives)

While this compound itself is not a typical radical initiator, specific derivatives can be designed to initiate radical polymerization. For example, Imidazolium p-chlorophenacylide (ICPY), an ylide derived from the imidazolium structure, has been shown to initiate the radical copolymerization of vinyl monomers like methyl methacrylate and styrene researchgate.net.

Proposed Mechanism for ICPY:

Dissociation to Carbene: The ICPY ylide is proposed to dissociate, forming a triplet carbene which acts as the source of radicals researchgate.net.

Reaction with Monomer: This triplet carbene reacts with a vinyl monomer to form a diradical species researchgate.net.

Initiation: The resulting diradical then decomposes into two separate radicals, which go on to initiate the polymerization chain reaction researchgate.net.

This mechanism demonstrates non-ideal kinetics, often due to degradative chain-transfer to the initiator researchgate.net. It is important to note that this is a function of the specific ylide derivative and not a general mechanism for the this compound cation.

Role in Cationic Polymerization

In the context of cationic polymerization, imidazolium-based ionic liquids, such as 1-butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide, have been studied primarily as solvents rather than initiators nih.gov. Research indicates that in such systems, the ionic liquid does not participate in the initiation step but rather provides a polar environment that can facilitate the polymerization process initiated by other conventional systems (e.g., an alkyl halide/Lewis acid pair) nih.gov. The ionic environment can help in stabilizing the propagating carbocationic species, leading to better control over the polymerization compared to traditional organic solvents nih.gov.

Q & A

Q. What are the common synthetic routes for preparing 1,3-dimethylimidazolium salts, and how can purity be ensured?

this compound salts are typically synthesized via quaternization reactions involving methylating agents such as methyl iodide or methyl sulfate. For example, this compound iodide is prepared by reacting 1-methylimidazole with methyl iodide in dichloromethane under ambient conditions for several days, followed by solvent evaporation and purification via recrystallization . To ensure purity, ¹H/¹³C NMR spectroscopy is critical for confirming the absence of unreacted precursors. Key NMR signals include methyl group resonances at δ ≈ 3.8–4.2 ppm (N–CH₃) and imidazolium ring protons at δ ≈ 7.7–9.6 ppm .

Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are standard for structural elucidation. For this compound iodide, ¹H NMR reveals methyl groups (δ ≈ 3.8–4.2 ppm) and imidazolium protons (δ ≈ 7.7–9.6 ppm), while IR identifies C–N stretching vibrations (~1550–1600 cm⁻¹) and methyl group deformations (~1300–1450 cm⁻¹) . Mass spectrometry (HRMS) further confirms molecular ion peaks (e.g., [M]+ at m/z ≈ 113 for the cation) .

Q. What are the primary applications of this compound-based ionic liquids in material science?

These ionic liquids are valued for their low melting points , high thermal stability , and tunable solvation properties . Applications include:

  • Electrolytes in electrochemical devices due to ionic conductivity.
  • Solvents for metal-organic framework (MOF) synthesis, enhancing porosity and stability .
  • Catalysts in organic transformations, such as the dimerization of alkynes, where the imidazolium cation stabilizes transition states .

Advanced Research Questions

Q. How does the this compound cation influence reaction mechanisms in catalytic processes?

Computational studies (e.g., DFT calculations ) reveal that the cation stabilizes intermediates via electrostatic interactions and hydrogen bonding . For example, in nitroethyl benzoate decomposition, the cation lowers activation energy by 15–20 kJ/mol compared to non-catalyzed reactions, favoring a one-step polar mechanism . This insight guides catalyst design for energy-efficient syntheses .

Q. What methodologies are used to assess the thermal stability and decomposition pathways of this compound salts?

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are critical. For this compound nitrate, TGA shows decomposition onset at ~200°C, with mass loss corresponding to NO₃⁻ liberation. DSC reveals exothermic peaks at ~220°C, indicating rapid oxidative degradation . These data inform safe handling protocols and storage conditions.

Q. How do this compound derivatives interact with biomolecules like DNA, and what implications does this have for drug design?

Studies using UV-Vis spectroscopy and isothermal titration calorimetry (ITC) demonstrate that this compound-based compounds bind DNA via intercalation or groove binding , with binding constants (Kₐ) ranging from 10³ to 10⁵ M⁻¹. Substituents like azo groups enhance affinity by enabling π-π stacking with nucleobases . This informs the design of drug carriers or gene-regulation agents.

Q. What computational strategies are employed to predict the physicochemical properties of this compound ionic liquids?

Molecular dynamics (MD) simulations and COSMO-RS models predict properties such as viscosity, density, and solubility. For instance, MD simulations of this compound chloride/water mixtures accurately replicate experimental vapor pressure data (error <5%), aiding solvent selection for industrial processes .

Methodological Best Practices

  • Synthesis Optimization : Use Schlenk techniques under inert atmospheres to prevent hydrolysis of sensitive precursors .
  • Purity Validation : Combine elemental analysis (C, H, N) with HPLC-MS to detect trace impurities .
  • Thermal Hazard Mitigation : Store salts in desiccators below 25°C and avoid contact with strong oxidizers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.